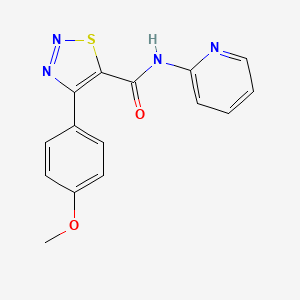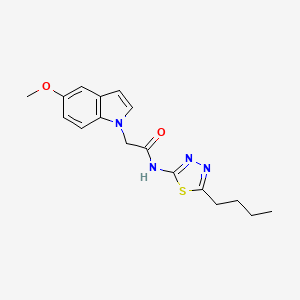
5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro group, a methoxyethyl side chain, and a trimethoxyphenyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine, such as 3,4,5-trimethoxyaniline, under coupling conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成する可能性があります。
還元: 還元反応は、カルボキサミド基を標的にし、それをアミンに変換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなどの試薬。
置換: 塩基性条件下で、アミンまたはチオールなどの求核剤。
主要な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アミンの生成。
置換: 置換インドール誘導体の生成。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: インドール誘導体を伴う生体経路を研究するためのプローブとして。
医学: 生物活性インドール誘導体との構造的類似性による潜在的な治療的応用。
産業: 新規材料の開発や化学反応の触媒としての使用。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。インドール誘導体は、多くの場合、酵素、受容体、または他のタンパク質と相互作用し、その活性を調節します。クロロ基、メトキシエチル基、およびトリメトキシフェニル基の存在は、その結合親和性と特異性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
5-クロロ-1H-インドール-2-カルボキサミド: メトキシエチル基とトリメトキシフェニル基がありません。
1-(2-メトキシエチル)-N-(3,4,5-トリメトキシフェニル)-1H-インドール-2-カルボキサミド: クロロ基がありません。
5-クロロ-1-(2-メトキシエチル)-1H-インドール-2-カルボキサミド: トリメトキシフェニル基がありません。
独自性
5-クロロ-1-(2-メトキシエチル)-N-(3,4,5-トリメトキシフェニル)-1H-インドール-2-カルボキサミドにおけるクロロ基、メトキシエチル基、およびトリメトキシフェニル基のユニークな組み合わせは、研究開発にとって価値のある化合物である、独自の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Lacks the methoxyethyl and trimethoxyphenyl groups.
1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide: Lacks the chloro group.
5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the trimethoxyphenyl group.
Uniqueness
The unique combination of the chloro, methoxyethyl, and trimethoxyphenyl groups in 5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H23ClN2O5 |
|---|---|
分子量 |
418.9 g/mol |
IUPAC名 |
5-chloro-1-(2-methoxyethyl)-N-(3,4,5-trimethoxyphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C21H23ClN2O5/c1-26-8-7-24-16-6-5-14(22)9-13(16)10-17(24)21(25)23-15-11-18(27-2)20(29-4)19(12-15)28-3/h5-6,9-12H,7-8H2,1-4H3,(H,23,25) |
InChIキー |
KUXHOIBMNKIMIV-UHFFFAOYSA-N |
正規SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-indol-5-yl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11006169.png)
![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B11006171.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11006173.png)
![Methyl 5-(4-chlorophenyl)-2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11006181.png)

![2-(6-chloro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006195.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B11006203.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B11006212.png)
![3-{4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B11006218.png)




![2-[acetyl(2-methylpropyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006242.png)
